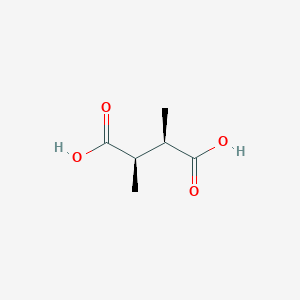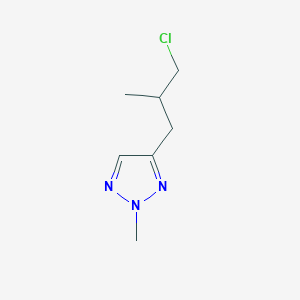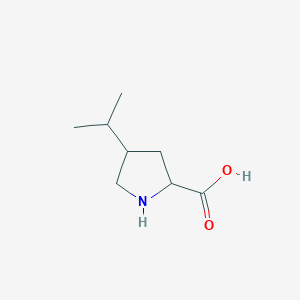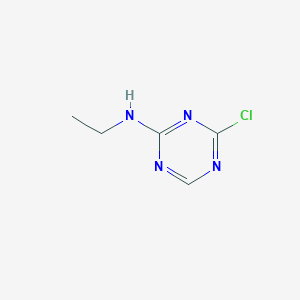
1-(Cyclopropylamino)pent-4-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylamino)pent-4-yn-2-one is an organic compound with the molecular formula C(_8)H(_11)NO It features a cyclopropylamino group attached to a pent-4-yn-2-one backbone, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Cyclopropylamino)pent-4-yn-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with pent-4-yn-2-one under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the amine and facilitate nucleophilic attack on the carbonyl carbon of pent-4-yn-2-one. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopropylamino)pent-4-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
1-(Cyclopropylamino)pent-4-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylamino)pent-4-yn-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylamino group can enhance binding affinity and specificity to the target, while the pent-4-yn-2-one moiety can participate in covalent interactions or serve as a reactive intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyclopropylamino)but-3-yn-2-one: Similar structure but with a shorter carbon chain.
1-(Cyclopropylamino)hex-5-yn-2-one: Similar structure but with a longer carbon chain.
1-(Cyclopropylamino)pent-4-en-2-one: Similar structure but with a double bond instead of a triple bond.
Uniqueness
1-(Cyclopropylamino)pent-4-yn-2-one is unique due to the presence of both a cyclopropylamino group and a triple bond in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-(cyclopropylamino)pent-4-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-8(10)6-9-7-4-5-7/h1,7,9H,3-6H2 |
Clé InChI |
OPKVYKNQUOEFHP-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(=O)CNC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)







